molecular formula C25H34N8O B10769086 N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide CAS No. 1222879-96-0

N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide

Cat. No.: B10769086
CAS No.: 1222879-96-0
M. Wt: 462.6 g/mol
InChI Key: DGEBYERMQBTMHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WZ3105 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of WZ3105 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

WZ3105 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

WZ3105 has a wide range of scientific research applications, including:

Mechanism of Action

WZ3105 exerts its effects by inhibiting multiple kinases involved in cell signaling pathways. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

WZ3105 is compared with other kinase inhibitors, such as Larotrectinib, which also targets neurotrophic receptor tyrosine kinase fusion proteins. While both compounds exhibit high binding affinity and efficacy in cancer cell lines, WZ3105 has a broader target spectrum, making it unique in its ability to inhibit multiple kinases simultaneously .

Similar Compounds

Properties

CAS No.

1222879-96-0

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

IUPAC Name

N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-ylpurin-6-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31)

InChI Key

DGEBYERMQBTMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C

Origin of Product

United States

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